Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate
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Description
Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate is a useful research compound. Its molecular formula is C14H20N6O3 and its molecular weight is 320.353. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Research
Compounds structurally related to "Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate" have been studied for their cardiovascular effects. For instance, a study on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including structures with tert-butyl groups, showed promising coronary vasodilating and antihypertensive activities, indicating potential use in cardiovascular drug development (Sato et al., 1980).
Anticancer Research
Another area of application is in anticancer research. Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, sharing a common motif with the tert-butyl carbamate group, have shown activity against P388 lymphocytic leukemia, highlighting their potential as anticancer agents (Anderson et al., 1988).
Synthetic Chemistry and Drug Design
Research on tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazines and similar structures has contributed to synthetic chemistry, particularly in drug design and discovery. For example, studies have explored the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which could serve as intermediates for developing novel therapeutic agents (Ivanov et al., 2017).
Neuropharmacology
A compound with a tert-butyl group and a pyrazolo[1,5-d][1,2,4]triazine structure was identified as a functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, suggesting its use in enhancing cognitive performance without the side effects common to nonselective GABA(A) inverse agonists. This highlights its potential application in treating cognitive disorders (Chambers et al., 2004).
Organic Synthesis and Material Science
Research also extends into organic synthesis and material science, where related compounds are used to develop new synthetic routes or materials. For instance, tert-butyl carbamate derivatives have been utilized in the synthesis of complex organic molecules and in studying reactivity patterns that are relevant to pharmaceutical chemistry and material science (Ragnarsson et al., 2001).
properties
IUPAC Name |
tert-butyl N-[1-(3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-14(2,3)23-13(22)16-9-4-6-19(8-9)10-11-17-18-12(21)20(11)7-5-15-10/h5,7,9H,4,6,8H2,1-3H3,(H,16,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCWPEPSNSRIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN3C2=NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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